REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[I:7][C:8]1[CH:9]=C(O)C(=C[CH:15]=1)C=O.[C:17]1(C)C=CC=C[CH:18]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[OH:4][C:2]1[CH:3]=[CH:9][C:8]([I:7])=[CH:15][C:1]=1[CH:17]=[CH2:18] |f:0.1,4.5|
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Name
|
|
Quantity
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4.47 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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4.35 g
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Type
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reactant
|
Smiles
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IC=1C=C(C(C=O)=CC1)O
|
Name
|
|
Quantity
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40 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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14.08 g
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Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
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Type
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CUSTOM
|
Details
|
to stir at 23° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting yellow mixture was cooled to −78° C.
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Type
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TEMPERATURE
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Details
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to slowly warm to 23° C.
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Type
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STIRRING
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Details
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was stirred at that temperature for 12 hours
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Duration
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12 h
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Type
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CUSTOM
|
Details
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The reaction was then quenched with the addition of saturated aq. ammonium chloride (100 mL)
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Type
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ADDITION
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Details
|
The resulting mixture was then diluted with water (200 mL)
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Type
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EXTRACTION
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Details
|
extracted with Et2O (3×100 mL)
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Type
|
WASH
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Details
|
The combined organic fractions were then washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2, hexanes:ethyl acetate 7:1→1:1)
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |